N'-[(E)-1H-benzo[g]indol-3-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-1H-benzo[g]indol-3-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide is a complex organic compound that belongs to the family of indole derivatives. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1H-benzo[g]indol-3-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide typically involves multicomponent reactions (MCRs). These reactions are highly efficient and sustainable, allowing for the combination of multiple starting materials to form a single product . One common method involves the reaction of 1H-indole-3-carbaldehyde with appropriate hydrazides under mild conditions .
Industrial Production Methods
These methods aim to minimize the use of solvents and energy, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1H-benzo[g]indol-3-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using catalysts like copper.
Common Reagents and Conditions
Oxidizing Agents: Sodium periodate.
Reducing Agents: Sodium borohydride.
Catalysts: Copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N’-[(E)-1H-benzo[g]indol-3-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1H-benzo[g]indol-3-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide involves its interaction with various molecular targets and pathways. The compound’s indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules.
N’-[(E)-1H-Indol-3-ylmethylidene]isonicotinohydrazide: Another indole derivative with similar biological activities.
Uniqueness
N’-[(E)-1H-benzo[g]indol-3-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide is unique due to its specific structure, which combines the indole nucleus with a benzodioxole moiety. This unique combination enhances its biological activities and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C21H15N3O3 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[(E)-1H-benzo[g]indol-3-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H15N3O3/c25-21(14-6-8-18-19(9-14)27-12-26-18)24-23-11-15-10-22-20-16-4-2-1-3-13(16)5-7-17(15)20/h1-11,22H,12H2,(H,24,25)/b23-11+ |
InChI Key |
FDQKPVUQXSMPEZ-FOKLQQMPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=CNC4=C3C=CC5=CC=CC=C54 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CNC4=C3C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.